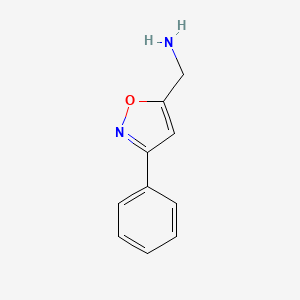

(3-Phenyl-5-isoxazolyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-phenyl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZLTCXQTOKUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377333 | |

| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54408-35-4 | |

| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Phenyl-5-isoxazolyl)methanamine: A Versatile Building Block in Medicinal and Agrochemical Research

Abstract

(3-Phenyl-5-isoxazolyl)methanamine, a key heterocyclic amine, stands as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural scaffold, featuring a phenyl-substituted isoxazole ring coupled with a reactive aminomethyl group, provides a versatile platform for the development of novel therapeutic agents and advanced agrochemicals. This technical guide offers a comprehensive overview of the chemical identity, physicochemical properties, synthesis, and characterization of this compound. Furthermore, it delves into its significant applications in drug discovery, particularly in the development of compounds targeting neurological disorders and those with anti-inflammatory and analgesic properties, alongside its role in the creation of innovative agrochemicals. This document is intended to serve as an essential resource for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, providing both foundational knowledge and practical insights into the utility of this important molecule.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets. The incorporation of a phenyl group at the 3-position and a methanamine moiety at the 5-position of the isoxazole ring endows this compound with a unique combination of lipophilicity and reactive potential. This strategic arrangement of functional groups allows for its facile integration into more complex molecular architectures, making it a highly sought-after building block in synthetic chemistry. Researchers have successfully utilized this compound as a precursor for molecules exhibiting a broad spectrum of pharmacological activities.[1] Its application extends to the agrochemical sector, where it contributes to the development of novel pesticides and herbicides.[1]

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research and development.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 5-(Aminomethyl)-3-phenylisoxazole, (3-Phenylisoxazol-5-yl)methylamine |

| CAS Number | 54408-35-4[1][2] |

| Molecular Formula | C₁₀H₁₀N₂O[1] |

| Molecular Weight | 174.20 g/mol |

| Appearance | Off-white solid[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 51-53 °C | [3] |

| Boiling Point | 135-136 °C (at 3 Torr) | [3] |

| Solubility | Data not available in searched literature. Generally expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | - |

| pKa | Data not available in searched literature. The primary amine group suggests a basic character. | - |

| Storage Conditions | Store at 0-8°C[1] | - |

Synthesis and Characterization

General Synthetic Approaches

The formation of the 3,5-disubstituted isoxazole ring is typically achieved through 1,3-dipolar cycloaddition reactions. A common method involves the reaction of a nitrile oxide with an alkyne. For the synthesis of this compound, a plausible route would involve the cycloaddition of benzonitrile oxide with a propargylamine derivative.

Another approach involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[4] This method is widely used for the preparation of various isoxazoline derivatives, which can be further modified to yield the desired aminomethyl isoxazole.

A one-pot multicomponent reaction has been reported for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile, which involves the reaction of malononitrile, a substituted aryl aldehyde, and hydroxylamine hydrochloride.[5] While not a direct synthesis of the target molecule, this highlights a modern and efficient approach to constructing the core isoxazole scaffold.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Although specific spectra for the target compound are not widely published, data from closely related analogs can be used for interpretation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the proton on the isoxazole ring, and signals for the methylene and amine protons of the methanamine group. For the related compound 5-amino-3-phenylisoxazole-4-carbonitrile, aromatic protons appear as doublets at δ 7.124 and 7.884 ppm, and the amine protons as a singlet at δ 8.224 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring, the isoxazole ring, and the aminomethyl group. In 5-amino-3-phenylisoxazole-4-carbonitrile, characteristic peaks are observed at δ 76.07, 113.36, 116.78, 119.08, 125.66, 132.35, 162.18, and 166.98 ppm.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N stretching of the isoxazole ring, and C=C stretching of the phenyl ring. For related isoxazoline derivatives, C=N stretching is observed in the range of 1614-1625 cm⁻¹, and C-N stretching around 1210-1219 cm⁻¹.[4]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.20 g/mol ). Fragmentation patterns would likely involve cleavage of the aminomethyl group and fragmentation of the isoxazole ring.

Applications in Research and Development

The utility of this compound as a chemical intermediate is well-established in both the pharmaceutical and agrochemical industries.

Pharmaceutical Applications

This compound serves as a crucial starting material for the synthesis of various pharmacologically active compounds.

-

Neurological Disorders: This compound is a key intermediate in the development of pharmaceuticals targeting neurological disorders.[1] The isoxazole scaffold is a common feature in drugs acting on the central nervous system.

-

Anti-inflammatory and Analgesic Agents: Researchers have utilized this methanamine derivative to synthesize compounds with potent anti-inflammatory and analgesic properties.[1] For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been investigated as potent inhibitors of xanthine oxidase, an enzyme implicated in inflammatory conditions such as gout.[6]

The general workflow for utilizing this building block in drug discovery is illustrated below.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylisoxazole-5-methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Phenylisoxazole-5-methanamine in Modern Chemistry

The isoxazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and synthetic utility.[1] As a privileged structure, the isoxazole ring is a key component in numerous pharmaceuticals, agrochemicals, and functional materials.[2][3] 3-Phenylisoxazole-5-methanamine, a derivative of this important heterocyclic system, presents a unique combination of a rigid aromatic isoxazole core and a flexible aminomethyl sidechain. This structural arrangement makes it a molecule of significant interest for probing biological systems and as a building block for more complex molecular architectures.

A thorough understanding of the physicochemical properties of 3-Phenylisoxazole-5-methanamine is paramount for its effective application. These properties govern its behavior in both chemical and biological environments, influencing everything from reaction kinetics and product purity to solubility, membrane permeability, and target binding affinity in drug discovery. This guide provides a comprehensive technical overview of the core physicochemical properties of 3-Phenylisoxazole-5-methanamine, offering both predicted data and detailed experimental protocols for its characterization. By grounding our understanding in the principles of physical organic chemistry, we aim to equip researchers with the knowledge necessary to confidently utilize this compound in their work.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis.

Chemical Structure:

References

The Isoxazole Nucleus: A Privileged Scaffold in Modern Drug Discovery—A Technical Guide to the Biological Significance of the 3-Phenyl-5-Aminomethyl Isoxazole Moiety

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the 3-phenyl-5-aminomethyl isoxazole moiety, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the structural features, synthesis, and diverse biological activities of this core, offering insights into its therapeutic potential and applications in drug design and development.

Introduction: The Versatility of the Isoxazole Ring

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutic agents.[1] Its unique electronic properties, metabolic stability, and ability to form various non-covalent interactions make it a privileged scaffold in medicinal chemistry.[1] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5][6][7][8] The versatility of the isoxazole nucleus allows for structural modifications that can fine-tune its biological activity, making it an attractive starting point for the development of new drugs.[4]

The 3-phenyl-5-aminomethyl isoxazole moiety, in particular, combines the key features of a substituted isoxazole core with a phenyl group at the 3-position and an aminomethyl group at the 5-position. This specific arrangement of substituents plays a crucial role in defining the molecule's interaction with biological targets and its overall pharmacological profile.

Synthesis of the 3-Phenyl-5-Aminomethyl Isoxazole Core

The synthesis of isoxazole derivatives can be achieved through various synthetic routes. A common and effective method for constructing the 3,5-disubstituted isoxazole ring is through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4]

A general synthetic approach to the 3-phenyl-5-aminomethyl isoxazole core is outlined below. This multi-step synthesis involves the formation of an intermediate chalcone, followed by cyclization with hydroxylamine.

Experimental Protocol: Synthesis of 3-Phenyl-5-Aminomethyl Isoxazole

Step 1: Synthesis of Chalcone

-

In a suitable reaction vessel, dissolve acetophenone and benzaldehyde in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide while stirring vigorously.

-

Continue stirring at room temperature for 2-3 hours.

-

Store the reaction mixture overnight in a refrigerator to facilitate precipitation.

-

Filter the product using a suction filter and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of the Isoxazole Derivative

-

Dissolve the synthesized chalcone in ethanol.

-

Add hydroxylamine hydrochloride and sodium acetate to the solution.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion of the reaction, cool the mixture and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be further purified by column chromatography or recrystallization.

Diagram of the Synthetic Workflow

Caption: General workflow for the synthesis of the 3-phenyl-5-aminomethyl isoxazole moiety.

Biological Activities of the 3-Phenyl-5-Aminomethyl Isoxazole Moiety

The 3-phenyl-5-aminomethyl isoxazole scaffold has been incorporated into a variety of compounds exhibiting a wide range of biological activities. The presence of the phenyl group at the 3-position and the aminomethyl group at the 5-position allows for diverse interactions with biological targets, leading to potent pharmacological effects.

Anticancer Activity

Isoxazole derivatives are recognized for their potential as anticancer agents, acting through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression.[1] The 3-phenyl-5-aminomethyl isoxazole moiety has been a key component in the design of novel cytotoxic agents.

For instance, a series of novel isoxazole-piperazine hybrids were synthesized and evaluated for their cytotoxic activities against human liver and breast cancer cell lines.[9] Compounds containing the 5-phenyl-3-((4-(substituted-benzyl)piperazin-1-yl)methyl)isoxazole scaffold demonstrated potent cytotoxicity, with IC50 values in the low micromolar range.[9] Mechanistic studies revealed that these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest.[9]

| Compound ID | Cancer Cell Line | IC50 (µM)[9] |

| 5l | Huh7 (Liver) | 1.2 |

| Mahlavu (Liver) | 0.3 | |

| MCF-7 (Breast) | 1.5 | |

| 5m | Huh7 (Liver) | 2.1 |

| Mahlavu (Liver) | 0.8 | |

| MCF-7 (Breast) | 3.7 | |

| 5o | Huh7 (Liver) | 1.8 |

| Mahlavu (Liver) | 0.6 | |

| MCF-7 (Breast) | 2.9 |

Antimicrobial Activity

The isoxazole nucleus is a component of several clinically used antibiotics, such as cloxacillin and sulfamethoxazole.[5] The 3-phenyl-5-aminomethyl isoxazole scaffold can be modified to generate potent antibacterial and antifungal agents. The antibacterial activity of isoxazole derivatives is often enhanced by the presence of specific substituents on the phenyl rings. For example, methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring have been shown to increase antibacterial efficacy.[3][10]

Anti-inflammatory Activity

Isoxazole derivatives have shown significant anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[5] The well-known COX-2 inhibitor, valdecoxib, features an isoxazole core. The 3-phenyl-5-aminomethyl isoxazole moiety can serve as a template for designing novel anti-inflammatory drugs with improved potency and selectivity.

Anticonvulsant Activity

The isoxazole scaffold is also being explored for the development of anticonvulsant medications.[11] By designing molecules that can interact with voltage-gated sodium channels, which are crucial for neuronal signaling, researchers are developing new treatments for epilepsy and other neurological disorders.[11]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of the 3-phenyl-5-aminomethyl isoxazole scaffold. The nature and position of substituents on both the phenyl ring and the aminomethyl group can significantly influence the biological activity.

For example, in a study of 3-phenyl-isoxazol-5-ol analogs as chitin synthesis inhibitors, it was found that small halogen atoms (fluorine and chlorine) at the para-position of the phenyl ring resulted in the most potent activity.[12] Small, linear alkyl groups were also well-tolerated and maintained high potency.[12] This highlights the importance of systematic structural modifications to identify the key pharmacophoric features required for a desired biological effect.

Logical Relationship of SAR

Caption: The relationship between the core scaffold, substituents, and biological activity.

Conclusion and Future Perspectives

The 3-phenyl-5-aminomethyl isoxazole moiety represents a versatile and privileged scaffold in medicinal chemistry. Its synthetic accessibility and the wide array of biological activities exhibited by its derivatives make it a highly attractive starting point for the design of novel therapeutic agents. Future research in this area will likely focus on the synthesis of new derivatives with enhanced potency and selectivity, as well as a deeper investigation into their mechanisms of action. The continued exploration of the chemical space around this isoxazole core holds great promise for the discovery of new drugs to address unmet medical needs in areas such as oncology, infectious diseases, and inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpca.org [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

(3-Phenyl-5-isoxazolyl)methanamine: A Technical Guide to Unveiling its Pharmacological Potential in Central Nervous System Disorders

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide presents a comprehensive exploration of the potential pharmacological profile of (3-Phenyl-5-isoxazolyl)methanamine, a molecule of significant interest due to its structural amalgamation of a privileged heterocyclic system with a phenethylamine backbone. Although direct pharmacological data for this specific molecule is sparse, its chemical architecture strongly suggests a propensity for activity within the Central Nervous System (CNS). This document outlines a hypothesized pharmacological profile, centered on the modulation of monoaminergic systems, and provides a detailed, multi-tiered experimental framework for its validation. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics for neurological and psychiatric disorders.

Introduction: The Scientific Rationale

The pursuit of novel chemical entities with therapeutic potential in CNS disorders is a paramount challenge in modern pharmacology. The isoxazole ring, a five-membered heterocycle, is a "privileged scaffold" due to its presence in numerous biologically active compounds and its favorable physicochemical properties that often translate to improved pharmacokinetic profiles.[1][2] Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3]

This compound (CAS 54408-35-4) is a particularly compelling molecule for investigation. Its structure features a phenyl group at the 3-position of the isoxazole ring and a methanamine group at the 5-position. This arrangement creates a phenethylamine substructure, a well-established pharmacophore responsible for the CNS activity of a vast array of compounds, including stimulants, hallucinogens, and antidepressants.[1] The behavioral effects of phenethylamine analogs are often mediated by catecholaminergic mechanisms.[4] This structural analogy provides a strong rationale for hypothesizing that this compound may exhibit significant psychoactive properties.

This guide will therefore focus on a logical, data-driven approach to systematically characterize the potential pharmacological profile of this compound, with an emphasis on its potential as a modulator of monoaminergic neurotransmission and its consequent therapeutic implications in disorders such as depression and anxiety.

Hypothesized Pharmacological Profile

Based on its structural features, we propose the following potential pharmacological profile for this compound:

-

Primary Mechanism of Action: Modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The phenethylamine backbone suggests a potential for substrate-like activity, leading to neurotransmitter release, or inhibitory activity, leading to reuptake blockade.

-

Potential Therapeutic Indications: Given the role of monoamines in mood regulation, the compound could possess antidepressant and/or anxiolytic properties.

-

Potential Side Effects: Due to its similarity to other phenethylamines, potential side effects could include stimulant-like effects, cardiovascular stimulation, and a potential for abuse.[5][6]

The following sections will detail a comprehensive experimental plan to investigate and validate this hypothesized profile.

Tier 1: In Vitro Characterization

The initial phase of investigation focuses on determining the molecular targets and cellular effects of this compound using a battery of in vitro assays.

Primary Target Engagement: Receptor and Transporter Binding Assays

The first step is to assess the binding affinity of the compound to a panel of CNS-relevant receptors and transporters. This provides a broad overview of its potential molecular interactions.

Experimental Protocol: Radioligand Binding Assays

-

Preparation of Membranes: Prepare cell membrane fractions from recombinant cell lines overexpressing the target human receptors and transporters (e.g., DAT, NET, SERT, 5-HT receptors, dopamine receptors, adrenergic receptors).

-

Assay Conditions: Incubate the membrane preparations with a specific radioligand for the target of interest and varying concentrations of this compound.

-

Detection: After incubation, separate bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding curves. Convert IC50 values to binding affinities (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Profile of this compound

| Target | Radioligand | Ki (nM) - Hypothetical Data |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 85 |

| Serotonin Transporter (SERT) | [³H]Citalopram | 350 |

| 5-HT2A Receptor | [³H]Ketanserin | >1000 |

| D2 Receptor | [³H]Spiperone | >1000 |

Functional Activity at Primary Targets

Following the identification of binding targets, it is crucial to determine whether the compound acts as an agonist, antagonist, or modulator of these targets.

Experimental Protocol: Neurotransmitter Uptake/Release Assays

-

Cell Culture: Use cell lines stably expressing the human monoamine transporters (DAT, NET, SERT).

-

Uptake Assay: Pre-incubate the cells with varying concentrations of this compound, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]dopamine). Measure the amount of radioactivity taken up by the cells. A decrease in uptake indicates inhibitory activity.

-

Release Assay: Pre-load the cells with a radiolabeled neurotransmitter. Wash the cells and then incubate with varying concentrations of this compound. Measure the amount of radioactivity released into the supernatant. An increase in release suggests substrate-like activity.

-

Data Analysis: Calculate EC50 or IC50 values to quantify the potency of the compound in modulating transporter function.

dot

Caption: Workflow for Tier 1 in vitro characterization.

Off-Target Profiling

To assess the selectivity of the compound, it should be screened against a panel of G-protein coupled receptors (GPCRs) and ion channels.

Experimental Protocol: GPCR Functional Assays

-

Assay Platforms: Utilize cell-based functional assays that measure second messenger signaling, such as cyclic AMP (cAMP) accumulation for Gs and Gi-coupled receptors, or intracellular calcium flux for Gq-coupled receptors.[2][3][7][8][9]

-

Screening: Screen this compound at a fixed concentration (e.g., 10 µM) against a broad panel of GPCRs.

-

Follow-up: For any identified "hits," perform concentration-response curves to determine potency (EC50 or IC50).

Tier 2: In Vivo Pharmacological Evaluation

Compounds demonstrating promising in vitro activity and selectivity will advance to in vivo studies to assess their behavioral effects and pharmacokinetic properties.

Assessment of Antidepressant-like and Anxiolytic-like Activity

A series of well-validated behavioral models in rodents will be used to investigate the potential therapeutic effects of the compound.[5][6]

Experimental Protocol: Forced Swim Test (FST) - Antidepressant Model

-

Animals: Use male C57BL/6 mice.

-

Procedure: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the test. Place each mouse in a cylinder of water for a 6-minute session.

-

Measurement: Record the duration of immobility during the last 4 minutes of the test.

-

Expected Outcome: A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Experimental Protocol: Elevated Plus Maze (EPM) - Anxiolytic Model

-

Animals: Use male Sprague-Dawley rats.

-

Procedure: Administer the compound or vehicle i.p. 30 minutes prior to the test. Place the rat in the center of an elevated plus-shaped maze with two open and two closed arms.

-

Measurement: Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

-

Expected Outcome: A significant increase in the time spent and entries into the open arms indicates an anxiolytic-like effect.

dot

Caption: Hypothesized signaling pathway leading to behavioral effects.

Pharmacokinetic and ADME-Tox Profiling

Understanding the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of the compound is critical for its development as a potential therapeutic.[4][10][11][12]

Table 2: Key In Vitro ADME-Tox Assays

| Assay | Purpose |

| Caco-2 Permeability | Predicts oral absorption.[4] |

| Plasma Protein Binding | Determines the extent of drug binding to plasma proteins. |

| Metabolic Stability (Liver Microsomes) | Assesses the rate of metabolism.[4] |

| CYP450 Inhibition | Identifies potential for drug-drug interactions.[4] |

| hERG Channel Assay | Screens for potential cardiotoxicity. |

| Ames Test | Evaluates mutagenic potential. |

Experimental Protocol: In Vivo Pharmacokinetics in Rodents

-

Dosing: Administer a single dose of this compound intravenously (i.v.) and orally (p.o.) to separate groups of rats.

-

Blood Sampling: Collect blood samples at various time points post-administration.

-

Analysis: Quantify the concentration of the compound in plasma using LC-MS/MS.

-

Parameter Calculation: Determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Tier 3: Advanced Characterization and Safety Assessment

For compounds that exhibit a promising profile in Tier 1 and 2 studies, further investigation into their mechanism of action and potential for adverse effects is warranted.

Assessment of Abuse Potential

Given the structural similarity to phenethylamines, a preliminary assessment of abuse liability is essential.[13]

Experimental Protocol: Conditioned Place Preference (CPP)

-

Apparatus: Use a two-chamber apparatus with distinct visual and tactile cues.

-

Conditioning: On conditioning days, confine the animal to one chamber after administration of the compound and to the other chamber after vehicle administration.

-

Test Day: On the test day, allow the animal to freely explore both chambers in a drug-free state.

-

Measurement: Record the time spent in the drug-paired chamber.

-

Interpretation: A significant increase in time spent in the drug-paired chamber suggests rewarding properties and a potential for abuse.

Predictive Toxicology

In silico models can be employed to predict potential toxicities and guide further safety assessments.[1]

Table 3: In Silico Predictive Toxicology Models

| Model Type | Predicted Endpoint |

| QSAR Models | Carcinogenicity, Mutagenicity, Skin Sensitization |

| pkCSM | A web server for predicting ADMET properties.[14] |

| DILI (Drug-Induced Liver Injury) Prediction | Assesses potential for hepatotoxicity. |

Conclusion and Future Directions

This compound represents a promising, yet uncharacterized, chemical entity with a strong structural rationale for CNS activity. The multi-tiered experimental plan outlined in this guide provides a systematic and comprehensive approach to elucidate its pharmacological profile. The initial focus on monoamine transporter interactions, followed by in vivo behavioral and pharmacokinetic studies, will provide a robust dataset to evaluate its therapeutic potential for disorders such as depression and anxiety.

Should the compound demonstrate a favorable efficacy and safety profile, future research could focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity. Furthermore, more advanced in vivo models and neurochemical techniques, such as in vivo microdialysis, could be employed to further delineate its mechanism of action. The successful characterization of this compound could lead to the development of a novel class of therapeutics for CNS disorders, addressing a significant unmet medical need.

References

- 1. mdpi.com [mdpi.com]

- 2. Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services - Creative Biolabs [creative-biolabs.com]

- 3. marinbio.com [marinbio.com]

- 4. cellgs.com [cellgs.com]

- 5. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]

- 6. Frontiers | Encore: Behavioural animal models of stress, depression and mood disorders [frontiersin.org]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Principles of laboratory assessment of drug abuse liability and implications for clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Review of isoxazole derivatives in drug discovery

An In-Depth Technical Guide to Isoxazole Derivatives in Drug Discovery

Authored by a Senior Application Scientist

Preamble: The Enduring Relevance of the Isoxazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that demonstrate a remarkable capacity to bind to a wide array of biological targets, leading to diverse pharmacological activities. The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a quintessential example of such a scaffold.[1][2] Its prevalence in FDA-approved therapeutics and numerous clinical candidates is a testament to its versatility.[3]

This guide moves beyond a simple catalog of activities. It is designed for the practicing researcher, offering a deeper understanding of the causality behind the isoxazole ring's utility. We will explore its fundamental physicochemical properties, dissect the key synthetic strategies that enable its chemical diversity, and examine its mechanisms of action across major therapeutic areas. By integrating detailed experimental protocols and structure-activity relationship (SAR) insights, this document serves as a practical and authoritative resource for professionals engaged in drug discovery and development.

The Isoxazole Core: Physicochemical Properties and Bioisosteric Logic

The utility of the isoxazole ring is not accidental; it stems from a unique combination of electronic and steric properties that influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][4] The arrangement of the nitrogen and oxygen atoms creates a distinct dipole moment and hydrogen bonding capability, making the nitrogen atom a primary hydrogen bond acceptor.[1]

One of the most powerful applications of the isoxazole scaffold is its role as a bioisostere , a chemical substituent that can replace another functional group without significantly altering the molecule's biological activity, while potentially improving its metabolic stability or potency. The isoxazole ring is frequently employed as a bioisosteric replacement for amide and ester groups.[5][6] This strategy is often successful because the isoxazole can mimic the steric profile and hydrogen bonding pattern of the original group, while introducing a rigid, aromatic character that can enhance target binding and resist metabolic degradation.

Data Presentation: Comparative Physicochemical Properties

The subtle difference in heteroatom position between isoxazole (1,2-oxazole) and its isomer oxazole (1,3-oxazole) leads to significant differences in their properties, a critical consideration in scaffold selection.

| Property | Isoxazole | Oxazole | Reference(s) |

| Structure | Oxygen and nitrogen atoms are adjacent (1,2-position) | Oxygen and nitrogen atoms are separated by a carbon (1,3-position) | [1] |

| pKa of conjugate acid | -3.0 | 0.8 | [1] |

| Dipole Moment | ~3.0 D | ~1.7 D | [1] |

| Hydrogen Bonding | The nitrogen atom is the primary hydrogen bond acceptor. | The nitrogen atom is the primary hydrogen bond acceptor. | [1] |

This comparison highlights that isoxazole is a significantly weaker base than oxazole, which can be advantageous for avoiding off-target interactions with physiological amines and improving cell permeability.

Synthetic Strategies: Building the Isoxazole Core

The ability to efficiently synthesize a diverse library of derivatives is fundamental to any drug discovery program. Fortunately, the isoxazole ring can be constructed through several robust and versatile chemical reactions.

The Cornerstone: 1,3-Dipolar Cycloaddition

The most prominent and powerful method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[7][8][9] This reaction is highly efficient and allows for the regioselective formation of 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles, depending on the starting materials.[8][10]

The nitrile oxide dipole is typically generated in situ from an aldoxime precursor using a mild oxidant (like N-chlorosuccinimide or bleach) or from a hydroximoyl chloride with a base.[9][10]

Diagram: General Workflow for Isoxazole-Based Drug Discovery

The journey from concept to candidate for an isoxazole derivative follows a well-defined, iterative path.

Caption: Iterative workflow for the discovery and optimization of isoxazole drug candidates.

Other Synthetic Routes

While cycloaddition is dominant, other methods are also valuable. For instance, many isoxazole derivatives are synthesized starting from chalcones (α,β-unsaturated ketones).[11][12][13] These chalcones are reacted with hydroxylamine hydrochloride, often in the presence of a base, to cyclize into the corresponding isoxazole or isoxazoline ring.[12][14]

Pharmacological Activities & Core Mechanisms of Action

Isoxazole derivatives exhibit a vast spectrum of biological activities, a direct result of the scaffold's ability to be tailored for specific targets.[7][15][16]

Anti-Inflammatory Activity: COX-2 Inhibition

A prominent therapeutic application for isoxazoles is in anti-inflammatory drugs.[17] Several isoxazole-containing compounds, such as Valdecoxib and Parecoxib, are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[7][18] The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins.[19] Selective inhibition of COX-2 over the related COX-1 isoform is desirable as it reduces the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[19] The isoxazole ring in these inhibitors plays a crucial role in orienting the molecule within the active site of the COX-2 enzyme.[18]

Diagram: Mechanism of COX-2 Inhibition by Isoxazole Derivatives

Caption: Selective inhibition of the COX-2 pathway by isoxazole-based NSAIDs.

Anticancer Activity: A Multifaceted Approach

Isoxazoles have emerged as a highly promising scaffold in oncology.[20][21] Their derivatives have been shown to exert anticancer effects through a variety of mechanisms, demonstrating the adaptability of the core structure.[22]

Key mechanisms include:

-

Tubulin Polymerization Inhibition : Some isoxazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[20][22][23]

-

Enzyme Inhibition : They can act as inhibitors of crucial signaling proteins like protein kinases, topoisomerase, and histone deacetylases (HDACs).[20][22]

-

HSP90 Inhibition : Several potent Heat Shock Protein 90 (HSP90) inhibitors, such as NVP-AUY922, are based on a 3,4,5-trisubstituted isoxazole scaffold.[7][23] HSP90 is a chaperone protein essential for the stability of many oncoproteins.[23]

-

Induction of Apoptosis : Many isoxazole compounds trigger programmed cell death in cancer cells through various signaling pathways.[20][22]

Antimicrobial and Antiviral Activity

The isoxazole ring is a core component of several clinically used antibacterial drugs, including Cloxacillin and Dicloxacillin.[3][24] These agents are part of the penicillin family and function by inhibiting bacterial cell wall synthesis. The bulky isoxazole substituent provides steric hindrance that protects the β-lactam ring from degradation by bacterial β-lactamase enzymes. Furthermore, novel isoxazole derivatives are continuously being explored for their activity against drug-resistant bacteria and various fungal strains.[11][12][25] Recent studies have also highlighted the potential of isoxazole-based molecules in targeting viral infections, including the Zika virus.[26]

Structure-Activity Relationship (SAR) Insights

The biological activity of an isoxazole derivative is critically dependent on the nature and position of the substituents on the ring.[27] SAR studies are essential for optimizing hit compounds into lead candidates.

-

Substitution Patterns : For many biological targets, the substitution pattern (e.g., 3,5-disubstituted vs. 3,4-disubstituted) dramatically impacts activity. For example, in certain antimitotic agents, 4,5-diarylisoxazoles showed greater activity than 3,4-diarylisoxazoles.[28]

-

Influence of Substituents : The electronic properties of the substituents are key. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) on aryl rings attached to the isoxazole core can significantly modulate binding affinity and potency.[11][29] For example, in a series of antibacterial isoxazoles, activity was enhanced by the presence of methoxy or dimethyl amino groups on a C-5 phenyl ring and nitro or chloro groups on a C-3 phenyl ring.[11]

Field-Proven Experimental Protocols

To ensure trustworthiness and practical utility, this section provides detailed, self-validating methodologies for the synthesis and evaluation of isoxazole derivatives.

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of a 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole, a key intermediate in the development of antiviral agents.[26]

Objective: To construct the isoxazole ring via cyclization of a chalcone derivative with hydroxylamine.

Methodology:

-

Step 1: Chalcone Synthesis.

-

To a solution of 1-(4-bromophenyl)ethan-1-one (1.0 eq) and 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in ethanol, add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.

-

Causality: The base catalyzes a Claisen-Schmidt condensation between the ketone and aldehyde to form the α,β-unsaturated ketone (chalcone).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice-water and acidify with dilute HCl to precipitate the chalcone product. Filter, wash with water, and dry.

-

-

Step 2: Isoxazole Ring Formation.

-

Dissolve the chalcone from Step 1 (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

-

Add sodium acetate (2.0 eq) to the mixture, followed by a small amount of glacial acetic acid.

-

Causality: Hydroxylamine reacts with the carbonyl of the chalcone, and the subsequent intramolecular cyclization and dehydration, facilitated by heat and acid, forms the stable aromatic isoxazole ring.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into cold water to precipitate the crude isoxazole product.

-

Filter the solid and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 3,5-disubstituted isoxazole.

-

-

Characterization:

-

Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

-

Protocol 2: In Vitro Anti-Inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This protocol is a standard in vivo method to evaluate the anti-inflammatory potential of newly synthesized compounds.[14][30]

Objective: To quantify the ability of a test compound to reduce acute inflammation in a rodent model.

Methodology:

-

Animal Acclimatization:

-

Use adult Wistar rats (150-200g). House them in standard conditions with free access to food and water for at least one week before the experiment.

-

Causality: Acclimatization minimizes stress-related physiological variations that could confound the results.

-

-

Grouping and Dosing:

-

Divide the animals into groups (n=6 per group):

-

Group I (Control): Vehicle only (e.g., 1% CMC solution).

-

Group II (Standard): Reference drug (e.g., Indomethacin or Nimesulide, 10 mg/kg, p.o.).

-

Group III, IV, etc. (Test): Test isoxazole derivative at various doses (e.g., 10, 20, 50 mg/kg, p.o.).

-

-

Administer the respective treatments orally 1 hour before inducing inflammation.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

-

Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Causality: Carrageenan is a phlogistic agent that induces a reproducible, acute inflammatory response characterized by edema (swelling).

-

-

Measurement and Data Analysis:

-

Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group at each time point using the formula:

-

% Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100

-

Where V₀ is the initial paw volume and Vt is the paw volume at time t.

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significance.

-

Conclusion and Future Perspectives

The isoxazole scaffold has solidified its position as a cornerstone in modern medicinal chemistry.[7][16] Its favorable physicochemical properties, synthetic tractability, and capacity to interact with a multitude of biological targets ensure its continued relevance.[15][24] Future trends will likely focus on the development of multi-targeted isoxazole derivatives that can address complex diseases like cancer or neurodegeneration through synergistic mechanisms.[7][15] Furthermore, the application of green chemistry principles and novel catalytic systems to isoxazole synthesis will enable the creation of more complex and diverse molecular libraries with greater efficiency and sustainability.[7][16] The journey of this remarkable heterocycle is far from over, and it will undoubtedly be at the heart of many therapeutic breakthroughs to come.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.unimore.it [iris.unimore.it]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies [pubmed.ncbi.nlm.nih.gov]

- 21. Potential activities of isoxazole derivatives [wisdomlib.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 24. pubs.rsc.org [pubs.rsc.org]

- 25. ijrrjournal.com [ijrrjournal.com]

- 26. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. researchgate.net [researchgate.net]

(3-Phenyl-5-isoxazolyl)methanamine mechanism of action hypothesis

An In-depth Technical Guide to Investigating the Mechanism of Action of (3-Phenyl-5-isoxazolyl)methanamine: A Hypothesis-Driven Approach

PART 1: Core Hypothesis and Scientific Rationale

The Isoxazole Scaffold: A Precedent for Neurological Activity

The isoxazole ring is a five-membered heterocycle that is isosteric to a phenyl ring but possesses unique electronic properties, enabling it to act as a versatile pharmacophore. Its derivatives have demonstrated a remarkable breadth of pharmacological activities.[2][5] A significant body of research points to the potent effects of isoxazole-containing molecules on the CNS.

-

Glutamate Receptor Modulation: The compound that gives AMPA receptors their name is itself an isoxazole derivative (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), highlighting the fundamental connection between this scaffold and excitatory neurotransmission.[6] Studies have shown that various isoxazole derivatives can act as potent inhibitors or positive allosteric modulators of AMPA receptors, which are critical for synaptic plasticity and are implicated in pain and neurological disorders.[6][7][8] Furthermore, the naturally occurring isoxazole, ibotenic acid, is a potent agonist of NMDA and metabotropic glutamate receptors.[9]

-

GABA Receptor Interaction: Conversely, the isoxazole moiety is also found in compounds that target the primary inhibitory neurotransmitter system in the CNS. Muscimol, a psychoactive isoxazole from Amanita muscaria, is a potent GABA-A receptor agonist.[9] Other synthetic isoxazole derivatives have been developed as competitive antagonists of GABA receptors.[10][11][12]

Structural Rationale for the this compound Hypothesis

The structure of this compound contains two key features that suggest a high probability of interaction with neurotransmitter receptors:

-

The Phenyl Group: The presence of an aromatic ring is common in CNS-active drugs, often contributing to binding affinity through hydrophobic and π-stacking interactions within receptor pockets.

-

The Methanamine Group (-CH₂NH₂): The primary amine separated from the heterocyclic core by a methylene bridge is a classic pharmacophoric element. This flexible linker allows the basic amine to interact with acidic residues (e.g., aspartate, glutamate) that are frequently found in the binding sites of neurotransmitter receptors.

Primary Hypothesis

Based on the established neuroactivity of the isoxazole scaffold and the specific structural motifs of the target molecule, we hypothesize that:

Primary Hypothesis: this compound functions as a modulator of central nervous system neurotransmission, primarily by interacting with either excitatory ionotropic glutamate receptors (e.g., AMPA) or inhibitory GABA-A receptors.

This modulation could be agonistic, antagonistic, or allosteric in nature. The following experimental plan is designed to systematically test this hypothesis and characterize the nature of the interaction.

PART 2: A Phased Experimental Workflow for Hypothesis Validation

To rigorously test our hypothesis, we propose a multi-phased approach that progresses from initial screening to detailed mechanistic studies. This structure ensures that resources are used efficiently, with each phase informing the next.

Caption: A three-phased workflow for elucidating the mechanism of action.

Phase 1: Initial Screening and Target Identification

The objective of this phase is to rapidly determine if this compound binds to our primary hypothesized targets and to assess its initial functional activity.

Causality: Before assessing function, it is crucial to establish a direct physical interaction. Radioligand binding assays are a gold-standard method to determine the affinity of a test compound for a specific receptor. We will test for competitive binding at AMPA and GABA-A receptors.

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize rat cortical tissue or membranes from cell lines expressing the receptor of interest (e.g., HEK293 cells expressing GluA2 or GABA-A α1β2γ2 subunits) in ice-cold buffer.

-

Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

-

Resuspend the final membrane pellet in the assay buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation, assay buffer, and a known concentration of a specific radioligand (e.g., [³H]AMPA for AMPA receptors, [³H]Muscimol or [³H]Flunitrazepam for GABA-A receptors).

-

Non-Specific Binding Wells: Add the same components as total binding wells, plus a high concentration of a known, non-labeled competitor (e.g., L-glutamate for AMPA, GABA for GABA-A) to saturate the receptors.

-

Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of this compound.

-

-

Incubation & Harvesting:

-

Incubate the plate at a defined temperature (e.g., 4°C or room temperature) for a set time to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes (and any bound radioligand) while unbound ligand passes through.

-

Wash the filters quickly with ice-cold buffer.

-

-

Quantification & Analysis:

-

Place the filter discs into scintillation vials with scintillation fluid.

-

Measure radioactivity using a liquid scintillation counter.

-

Calculate specific binding = (Total Binding) - (Non-Specific Binding).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently calculate the binding affinity (Ki).

-

Data Presentation:

| Target Receptor | Radioligand | Test Compound Ki (nM) |

| AMPA | [³H]AMPA | Experimental Result |

| GABA-A (Agonist Site) | [³H]Muscimol | Experimental Result |

| GABA-A (BZD Site) | [³H]Flunitrazepam | Experimental Result |

A significant Ki value (<10 µM) would warrant progression to functional assays for that target.

Phase 2: Electrophysiological Characterization

Causality: A positive binding result must be correlated with a functional effect on the receptor's ion channel activity. Whole-cell patch-clamp electrophysiology provides the highest resolution for characterizing changes in receptor currents, kinetics, and mode of action (e.g., agonist, antagonist, allosteric modulator).[7][13]

Protocol: Electrophysiological Recording on HEK293 Cells

-

Cell Culture:

-

Culture HEK293 cells stably or transiently expressing the receptor subunit combination of interest (identified in Phase 1) on glass coverslips.

-

-

Recording Setup:

-

Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution.

-

Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an internal pipette solution.

-

-

Whole-Cell Configuration:

-

Approach a single cell with the recording pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

-

Apply gentle suction to rupture the cell membrane beneath the pipette tip, achieving the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Drug Application:

-

Establish a baseline current by applying a known agonist for the receptor (e.g., Glutamate for AMPA, GABA for GABA-A) using a rapid perfusion system.

-

To test for agonism: Apply this compound alone and measure any induced current.

-

To test for antagonism: Co-apply the known agonist with varying concentrations of this compound and measure the inhibition of the agonist-induced current.[14]

-

To test for allosteric modulation: Pre-apply this compound, followed by co-application with a sub-maximal concentration of the agonist, and measure potentiation or inhibition of the current.

-

-

Data Analysis:

-

Measure the peak amplitude of the elicited currents.

-

For antagonists, calculate the percent inhibition at each concentration and determine the IC₅₀.

-

For agonists, determine the EC₅₀ (concentration for 50% maximal effect).

-

Analyze changes in receptor kinetics, such as deactivation and desensitization rates.[8][13]

-

Caption: Hypothesized pathway of competitive antagonism at an AMPA receptor.

Phase 3: In Vivo and Behavioral Analysis

Causality: Demonstrating a mechanism at the cellular level is critical, but its therapeutic relevance depends on the compound's ability to reach its target in a living organism and elicit a physiological response. This phase assesses brain penetrance and tests for a predictable behavioral outcome based on the in vitro findings.

Protocol: Mouse Brain Penetrance Study

-

Compound Administration: Administer this compound to a cohort of mice via a relevant route (e.g., intravenous or intraperitoneal).

-

Sample Collection: At specified time points (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples and euthanize the animals to harvest brain tissue.

-

Sample Processing: Separate plasma from blood. Homogenize the brain tissue.

-

Quantification: Use a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to accurately quantify the concentration of the compound in both plasma and brain homogenate samples.

-

Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. A Kp value > 0.5-1.0 is generally indicative of good CNS penetration.

Causality: The choice of behavioral model must be logically derived from the in vitro mechanism.

-

If the compound is an AMPA receptor antagonist or GABA-A receptor positive modulator , it would be predicted to have anticonvulsant, anxiolytic, or sedative effects.

-

If the compound is an AMPA receptor positive modulator or GABA-A receptor antagonist , it might have pro-convulsant or stimulant effects.

Protocol Example: Pentylenetetrazol (PTZ)-Induced Seizure Model (for predicted anticonvulsant activity)

-

Animal Dosing: Administer vehicle or varying doses of this compound to different groups of mice.

-

Seizure Induction: After a time interval determined by the PK study (to ensure peak brain concentration), administer a sub-convulsive or convulsive dose of PTZ, a known GABA-A antagonist.

-

Observation: Observe the animals for a set period (e.g., 30 minutes) and score the severity of seizures using a standardized scale (e.g., the Racine scale). Key metrics include the latency to the first seizure and the percentage of animals protected from tonic-clonic seizures.

-

Analysis: Compare the seizure scores and latencies between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA). A significant increase in seizure latency or reduction in seizure severity would support the hypothesized anticonvulsant mechanism of action.

PART 3: Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidating the mechanism of action of this compound. By progressing from in vitro binding and functional assays to in vivo physiological validation, this workflow provides a robust framework for generating a comprehensive pharmacological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. ijpca.org [ijpca.org]

- 6. A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor [mdpi.com]

- 7. cris.huji.ac.il [cris.huji.ac.il]

- 8. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ibotenic acid - Wikipedia [en.wikipedia.org]

- 10. 4,5-Substituted 3-Isoxazolols with Insecticidal Activity Act as Competitive Antagonists of Housefly GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchmap.jp [researchmap.jp]

- 12. A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Detailed synthesis protocol for (3-Phenyl-5-isoxazolyl)methanamine

Application Note & Protocol

Topic: Detailed Synthesis Protocol for (3-Phenyl-5-isoxazolyl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of a Privileged Medicinal Chemistry Scaffold

This compound is a primary amine featuring a 3-phenyl-isoxazole core. This heterocyclic motif is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1] The isoxazole ring system offers a unique combination of electronic properties and structural rigidity, making it an attractive building block for designing novel therapeutic agents targeting a wide range of diseases.[1][2]

This document provides a detailed, field-proven protocol for the synthesis of this compound. The chosen synthetic strategy is a robust, multi-step pathway designed for clarity, reliability, and scalability. It proceeds via the formation of a key intermediate, (3-Phenylisoxazol-5-yl)methanol, followed by its conversion to a halide and subsequent transformation into the target primary amine using the classic Gabriel synthesis. This method is favored for its high efficiency in converting primary alkyl halides to primary amines while avoiding the common issue of over-alkylation.[3][4]

We will first detail the construction of the isoxazole ring, followed by the functional group interconversion to install the aminomethyl moiety. Each step is accompanied by an explanation of the underlying chemical principles, ensuring the researcher can not only execute the protocol but also understand the causality behind each experimental choice.

Overall Reaction Scheme

The synthesis is accomplished in three primary stages:

-

[3+2] Cycloaddition: Formation of the isoxazole ring system to create (3-Phenylisoxazol-5-yl)methanol.

-

Halogenation: Conversion of the primary alcohol to a more reactive primary alkyl chloride.

-

Gabriel Amination: Transformation of the alkyl chloride into the target primary amine, this compound.

Caption: Overall three-stage synthetic workflow.

Part 1: Synthesis of (3-Phenylisoxazol-5-yl)methanol

This initial stage constructs the core heterocyclic structure through a [3+2] cycloaddition reaction. An in situ generated nitrile oxide (from benzaldoxime) reacts with an alkyne (propargyl alcohol) to form the 3,5-disubstituted isoxazole ring.

Mechanism and Scientific Rationale

The key transformation is the 1,3-dipolar cycloaddition.

-

Nitrile Oxide Formation: Benzaldoxime is first converted to the corresponding hydroximoyl chloride using N-chlorosuccinimide (NCS). Subsequent treatment with a base like potassium carbonate (K₂CO₃) facilitates an elimination reaction to generate the highly reactive phenylnitrile oxide dipole.

-

Cycloaddition: The phenylnitrile oxide rapidly undergoes a concerted [3+2] cycloaddition with the triple bond of propargyl alcohol. This reaction is highly regioselective, yielding the 3,5-disubstituted isoxazole. The use of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like L-ascorbic acid, can accelerate this cycloaddition step.[5]

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Benzaldoxime | 121.14 | 5.00 g | 41.3 | 1.0 |

| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |

| N-Chlorosuccinimide (NCS) | 133.45 | 6.10 g | 45.7 | 1.1 |

| Propargyl Alcohol | 56.06 | 2.78 g | 49.6 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 6.28 g | 45.5 | 1.1 |

| Copper(II) Sulfate Pentahydrate | 249.69 | 0.62 g | 2.48 | 0.06 |

| L-Ascorbic Acid | 176.12 | 1.75 g | 9.92 | 0.24 |

Step-by-Step Protocol

-

Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add benzaldoxime (5.00 g, 41.3 mmol) and dissolve it in N,N-dimethylformamide (20 mL).

-

Chlorination: In a single portion, add N-chlorosuccinimide (6.10 g, 45.7 mmol) to the solution. Stir the mixture at room temperature. The reaction is mildly exothermic.

-

Cycloaddition: After stirring for 20-30 minutes, add propargyl alcohol (2.78 g, 49.6 mmol), followed by copper(II) sulfate pentahydrate (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol).

-

Base Addition: Add a solution of potassium carbonate (6.28 g, 45.5 mmol) in a minimal amount of water (approx. 10 mL) dropwise to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

-

Workup: Once the reaction is complete, pour the mixture into 150 mL of cold water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexane) to yield (3-Phenylisoxazol-5-yl)methanol as a solid.[5][6]

Part 2: Synthesis of (3-Phenyl-5-isoxazolyl)methyl Chloride

The hydroxyl group of the alcohol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it is converted into a good leaving group, in this case, a chloride, using thionyl chloride (SOCl₂).

Mechanism and Scientific Rationale

The reaction of an alcohol with thionyl chloride proceeds via the formation of a chlorosulfite intermediate. The chloride ion then attacks the carbon atom in an S_N2 fashion, displacing the leaving group (which decomposes into SO₂ and Cl⁻), leading to the formation of the alkyl chloride with minimal side products. Pyridine or another base is often added to neutralize the HCl generated during the reaction.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| (3-Phenylisoxazol-5-yl)methanol | 175.18 | 4.00 g | 22.8 | 1.0 |

| Dichloromethane (DCM) | - | 50 mL | - | - |

| Thionyl Chloride (SOCl₂) | 118.97 | 2.0 mL | 27.4 | 1.2 |

| Pyridine | 79.10 | 2.2 mL | 27.4 | 1.2 |

Step-by-Step Protocol

-

Setup: In a 100 mL round-bottomed flask under an inert atmosphere (nitrogen or argon), dissolve (3-Phenylisoxazol-5-yl)methanol (4.00 g, 22.8 mmol) in dry dichloromethane (50 mL).

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add pyridine (2.2 mL, 27.4 mmol) followed by the dropwise addition of thionyl chloride (2.0 mL, 27.4 mmol). Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly pouring it over 50 g of crushed ice. Transfer the mixture to a separatory funnel and separate the layers.

-

Purification: Wash the organic layer sequentially with 1M HCl (20 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL), and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (3-Phenyl-5-isoxazolyl)methyl chloride, which can often be used in the next step without further purification.

Part 3: Gabriel Synthesis of this compound

This final stage employs the Gabriel synthesis, a reliable method for preparing primary amines from primary alkyl halides. It involves two key steps: the N-alkylation of potassium phthalimide and the subsequent cleavage of the phthalimide group to release the free amine.[7]

Mechanism and Scientific Rationale

-

S_N2 Alkylation: Phthalimide is readily deprotonated by a base to form the phthalimide anion, a potent nucleophile. This anion attacks the primary alkyl chloride in a classic S_N2 reaction. The steric bulk and electronic nature of the phthalimide prevent the over-alkylation that plagues direct amination with ammonia.[4]

-

Hydrazinolysis (Ing-Manske Procedure): The resulting N-alkylphthalimide is treated with hydrazine (N₂H₄). Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable five-membered phthalhydrazide precipitate and liberates the desired primary amine.[8][9] This method is preferred over acidic or basic hydrolysis due to its milder, neutral conditions.[9]

Caption: Workflow for the two-stage Gabriel Synthesis.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount (based on 22.8 mmol theory) | Moles (mmol) | Equiv. |

| (3-Phenyl-5-isoxazolyl)methyl Chloride | 193.63 | 4.41 g | 22.8 | 1.0 |

| Potassium Phthalimide | 185.22 | 4.64 g | 25.1 | 1.1 |

| N,N-Dimethylformamide (DMF) | - | 40 mL | - | - |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 2.5 mL | ~51.5 | ~2.2 |

| Ethanol (95%) | - | 60 mL | - | - |

Step-by-Step Protocol

-

N-Alkylation:

-

To a 100 mL flask, add (3-Phenyl-5-isoxazolyl)methyl chloride (4.41 g, 22.8 mmol), potassium phthalimide (4.64 g, 25.1 mmol), and dry DMF (40 mL).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into 200 mL of vigorously stirred cold water.

-

The N-(3-Phenylisoxazol-5-ylmethyl)phthalimide intermediate will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

-

Hydrazinolysis:

-

Suspend the dried phthalimide intermediate in ethanol (60 mL) in a 250 mL round-bottomed flask.

-

Add hydrazine hydrate (2.5 mL, ~51.5 mmol) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude amine.

-

-

Final Purification:

-

Dissolve the crude residue in dichloromethane (50 mL) and wash with water (20 mL).

-

Extract the aqueous layer with more DCM (2 x 20 mL).

-

Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography or crystallization if necessary.

-

Alternative Strategy: Reductive Amination

As an alternative to the Gabriel synthesis, the target amine can be prepared via reductive amination of 3-phenyl-5-isoxazolecarboxaldehyde. This modern approach combines the formation of an imine and its reduction in a single pot.[10][11]

-

Oxidation: The intermediate (3-Phenylisoxazol-5-yl)methanol is oxidized to 3-phenyl-5-isoxazolecarboxaldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Reductive Amination: The aldehyde is then dissolved in a solvent like methanol, and an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added, followed by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[10][11] These reducing agents are selective for the protonated imine (iminium ion) over the aldehyde, which is crucial for high yields.[11]

Safety Precautions

-

Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles.

-

Hydrazine Hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood. Avoid contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

-

General Precautions: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE) at all times.

References

- 1. 3-Phenyl-isoxazol-5-YL-methylamine | Benchchem [benchchem.com]

- 2. Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. (3-Phenylisoxazol-5-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. rsc.org [rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

1,3-dipolar cycloaddition reactions for isoxazole synthesis

An Application Guide to the Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions

Abstract